Lithium(1+) ion 6-methyl-1,3-benzothiazole-2-sulfinate
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Overview
Description
Lithium(1+) ion 6-methyl-1,3-benzothiazole-2-sulfinate is a chemical compound with the molecular formula C8H7LiNO2S2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 6-methyl-1,3-benzothiazole-2-sulfinate typically involves the reaction of 6-methyl-1,3-benzothiazole-2-sulfinic acid with lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired lithium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to achieve high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 6-methyl-1,3-benzothiazole-2-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonate derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Lithium(1+) ion 6-methyl-1,3-benzothiazole-2-sulfinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other benzothiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of lithium(1+) ion 6-methyl-1,3-benzothiazole-2-sulfinate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to its antimicrobial activity. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) ion 6-methyl-1,3-benzothiazole-2-sulfonate
- Lithium(1+) ion 6-methyl-1,3-benzothiazole-2-thiolate
- Lithium(1+) ion 6-methyl-1,3-benzothiazole-2-carboxylate
Uniqueness
Lithium(1+) ion 6-methyl-1,3-benzothiazole-2-sulfinate is unique due to its specific sulfinate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar benzothiazole derivatives.
Properties
IUPAC Name |
lithium;6-methyl-1,3-benzothiazole-2-sulfinate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S2.Li/c1-5-2-3-6-7(4-5)12-8(9-6)13(10)11;/h2-4H,1H3,(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAUWHYVWFWWQH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC2=C(C=C1)N=C(S2)S(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6LiNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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